
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an azepane ring, a chlorothiazole moiety, and an ethyl ester group
Vorbereitungsmethoden
The synthesis of Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the chlorinated thiazole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(Azepan-1-yl)ethanol: This compound contains an azepane ring and an ethanol group, but lacks the thiazole and chlorine moieties.
N-[2-(Azepan-1-yl)ethyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-3-carboxamide: This compound features a benzothiadiazole moiety and a piperidine ring, making it structurally different but functionally similar in some applications.
Azone® (1-dodecylazacycloheptan-2-one): Azone® is a well-known penetration enhancer with a similar azepane ring structure but different functional groups.
The uniqueness of this compound lies in its combination of the azepane ring, chlorothiazole moiety, and ethyl ester group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17ClN2O2S |
|---|---|
Molekulargewicht |
288.79 g/mol |
IUPAC-Name |
ethyl 2-(azepan-1-yl)-5-chloro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-17-11(16)9-10(13)18-12(14-9)15-7-5-3-4-6-8-15/h2-8H2,1H3 |
InChI-Schlüssel |
PDNPYTOXIKEAIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


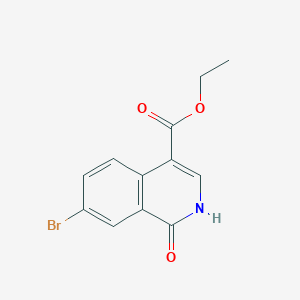

![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)
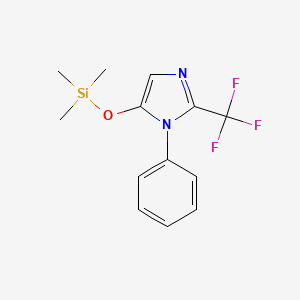
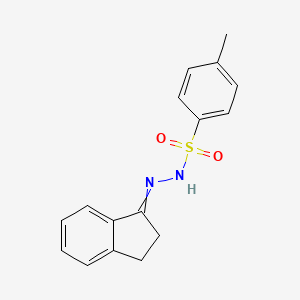


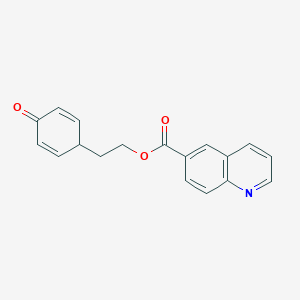
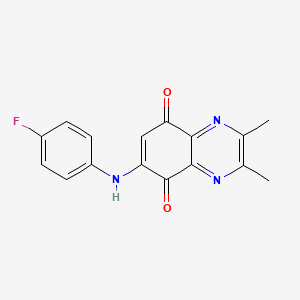



![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)
